molecular formula C14H19ClN2O3 B2672005 Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 1214131-47-1

Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate

Cat. No.: B2672005
CAS No.: 1214131-47-1
M. Wt: 298.77
InChI Key: KFZTZTFPGASVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is a chemical compound with the molecular formula C15H21ClN2O3 It is known for its unique structure, which includes a 4-chloroanilino group and a dimethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate typically involves the reaction of 4-chloroaniline with a suitable carbonyl compound, followed by the introduction of the dimethylbutanoate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps such as refluxing and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale. The industrial process may also incorporate advanced techniques such as continuous flow synthesis to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chloroanilino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-fluoroanilino)carbonyl]amino}-3,3-dimethylbutanoate
  • Methyl 2-{[(4-bromoanilino)carbonyl]amino}-3,3-dimethylbutanoate
  • Methyl 2-{[(4-methoxyanilino)carbonyl]amino}-3,3-dimethylbutanoate

Uniqueness

Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate is unique due to the presence of the 4-chloroanilino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)11(12(18)20-4)17-13(19)16-10-7-5-9(15)6-8-10/h5-8,11H,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZTZTFPGASVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.